Insecticidal Potency Differentiation: Celangulatin C vs. Celangulatin E and Celangulatin F in Mythimna separata Larvae
In the primary isolation study reporting all four novel congeners, Celangulatin C exhibited an LD50 of 280.4 μg/mL against Mythimna separata larvae, representing a 5.9-fold higher potency than Celangulatin E (LD50 = 1656.4 μg/mL) but 1.3-fold lower potency than Celangulatin F (LD50 = 210.5 μg/mL) in the same oral toxicity bioassay [1]. This places Celangulatin C as the intermediate-potency member of the polyol ester series, offering a balance between the weak activity of Celangulatin E and the higher—but potentially more synthetically or biosynthetically constrained—activity of Celangulatin F [1]. The quantification uses the conventional probit-analysis-derived median lethal dietary concentration (μg/mL) and was obtained from the low-polar toluene extract of C. angulatus root bark, with all four congeners isolated in parallel bioassay-guided steps [1].
| Evidence Dimension | Insecticidal potency (oral LD50 against Mythimna separata larvae) |
|---|---|
| Target Compound Data | Celangulatin C: LD50 = 280.4 μg/mL |
| Comparator Or Baseline | Celangulatin E (Angulatin G): LD50 = 1656.4 μg/mL; Celangulatin F: LD50 = 210.5 μg/mL |
| Quantified Difference | Celangulatin C is 5.9-fold more potent than Celangulatin E; Celangulatin F is 1.3-fold more potent than Celangulatin C |
| Conditions | Oral toxicity bioassay; Mythimna separata larvae; Celastrus angulatus root bark toluene extract; probit analysis |
Why This Matters
For procurement of a Celastrus-derived insecticidal standard, Celangulatin C provides an intermediate activity benchmark that avoids the near-inactivity of Celangulatin E while serving as a structural scaffold for potency-optimization studies, making it a strategically useful reference compound in structure-activity relationship (SAR) campaigns.
- [1] Zhiqing J, Wenjun W, Hua Y, Baojun S, Mingan W. Four novel insecticidal sesquiterpene esters from Celastrus angulatus. Nat Prod Res. 2007;21(4):334-342. doi:10.1080/14786410701192967 View Source
